molecular formula C20H17FN2O3S B3020629 (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424658-30-9

(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B3020629
CAS RN: 1424658-30-9
M. Wt: 384.43
InChI Key: UJNYBXGQKTWQEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel sulfonamide compounds has been a subject of interest due to their potential biological activities. In the first study, a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process involved characterizing the compound using various spectroscopic techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy. Theoretical methods, including Density Functional Theory (DFT), were used to compare the experimental results, providing a comprehensive understanding of the compound's structure and properties .

In the second study, a series of novel sulfonamides were synthesized starting with 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, which was prepared from the condensation of an acetophenone derivative with 2-cyanoacetohydrazide. Further reactions with various aldehydes and compounds like malononitrile and ethyl cyanoacetate led to the formation of different sulfonamide derivatives. These compounds were then evaluated for their biological activities .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was investigated using computational studies. For PY4DA, DFT calculations were performed to predict the FTIR spectra, and the 1HNMR spectra were calculated using the standard GIAO method. UV-Vis spectra were also calculated using Time-Dependent Density Functional Theory (TD-DFT). These computational studies provided insights into the electronic structure and potential reactivity of the compound .

In the second study, molecular docking was performed against dihydrofolate reductase (DHFR) to assess the potential of the synthesized sulfonamides as inhibitors. The Molecular Operating Environment (MOE) software was used for virtual screening, indicating that some of the synthesized compounds could be suitable inhibitors against the DHFR enzyme with further modification .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were based on condensation reactions, which are typical in the formation of sulfonamide linkages. The interaction of the intermediate compounds with different aldehydes and active methylene compounds led to the formation of a variety of sulfonamide derivatives with potential biological activities. These reactions were carefully designed to yield compounds with specific structural features that could enhance their biological efficacy .

Physical and Chemical Properties Analysis

The physical properties of PY4DA were predicted using the Swiss ADME online tool, which provides information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is crucial for understanding the pharmacokinetic behavior of the compound and its potential as a drug candidate .

The antimicrobial activity of the compounds was studied using the disk well diffusion method, and the results were promising, with some compounds showing better activity than standard drugs. The antitumor activities of the compounds were evaluated against MCF-7 cell lines using the MTT assay, and several compounds exhibited better activity than the reference drug Doxorubicin. These findings suggest that the synthesized sulfonamides have significant potential as anticancer and antimicrobial agents .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s challenging to provide a detailed safety assessment .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety profile .

properties

IUPAC Name

(E)-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-15-2-4-16(5-3-15)12-13-27(24,25)23-18-8-11-20(22-14-18)26-19-9-6-17(21)7-10-19/h2-14,23H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYBXGQKTWQEY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide

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